Home > Products > Screening Compounds P25092 > H-Cdp-ser-Gly-Phe-Leu-Thr-OH
H-Cdp-ser-Gly-Phe-Leu-Thr-OH -

H-Cdp-ser-Gly-Phe-Leu-Thr-OH

Catalog Number: EVT-10980905
CAS Number:
Molecular Formula: C36H51N7O10
Molecular Weight: 741.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound H-Cdp-ser-Gly-Phe-Leu-Thr-OH, also known as a cyclodipeptide, is a cyclic structure formed from various amino acids. Cyclodipeptides are characterized by their unique cyclic structure, which can impart distinct biological activities and stability compared to linear peptides. This compound is synthesized through various methods and has applications in fields such as pharmaceuticals and biochemistry.

Source

Cyclodipeptides like H-Cdp-ser-Gly-Phe-Leu-Thr-OH can be derived from natural sources or synthesized chemically. They are often produced by microorganisms that utilize non-ribosomal peptide synthetases (NRPS) for their biosynthesis. These enzymes facilitate the formation of peptide bonds without the need for ribosomes, allowing for greater diversity in peptide structures.

Classification

H-Cdp-ser-Gly-Phe-Leu-Thr-OH falls under the classification of cyclodipeptides, a subclass of peptides that are cyclic in nature. This classification is significant due to the unique properties and potential biological activities associated with cyclic structures.

Synthesis Analysis

Methods

The synthesis of H-Cdp-ser-Gly-Phe-Leu-Thr-OH can be achieved through several methods:

  1. Chemical Synthesis: Traditional methods involve protecting amino acid functional groups, activating carboxylic acids, forming peptide bonds, and deprotecting the final product.
  2. Chemo-Enzymatic Synthesis: This method combines chemical and enzymatic processes to synthesize dipeptides more efficiently, often yielding higher stereoselectivity and milder reaction conditions .
  3. Microwave-Assisted Cyclization: This modern technique allows for rapid synthesis under controlled conditions, often resulting in high yields and reduced reaction times .
  4. Solid-State Synthesis: Cyclodipeptides can also be synthesized through solid-state reactions at elevated temperatures, which can influence the cyclization efficiency based on amino acid side-chain properties .

Technical Details

The most common approach involves starting with protected dipeptides, where the N-terminal amine acts as a nucleophile in an aminolysis reaction. The use of solvents like dimethyl sulfoxide or water is prevalent, with microwave-assisted techniques enhancing efficiency and yield.

Molecular Structure Analysis

Structure

Data

  • Molecular Formula: C₁₄H₁₈N₄O₅
  • Molecular Weight: Approximately 318.32 g/mol
  • Structural Features: The cyclic nature introduces conformational rigidity, which can enhance stability and biological activity compared to linear peptides.
Chemical Reactions Analysis

Reactions

H-Cdp-ser-Gly-Phe-Leu-Thr-OH can participate in various chemical reactions typical for peptides:

  1. Hydrolysis: Under acidic or basic conditions, cyclodipeptides can undergo hydrolysis to yield free amino acids.
  2. Modification Reactions: Functional groups on the amino acids can be modified through acylation or alkylation reactions to enhance activity or solubility.
  3. Enzymatic Reactions: Enzymes such as proteases can catalyze the cleavage of peptide bonds under physiological conditions.

Technical Details

The stability of cyclodipeptides against hydrolysis is generally higher than that of linear peptides due to their cyclic structure, which limits accessibility to hydrolytic enzymes.

Mechanism of Action

Process

The mechanism of action for H-Cdp-ser-Gly-Phe-Leu-Thr-OH is largely dependent on its biological targets within the body. Cyclodipeptides may interact with receptors or enzymes to modulate physiological responses:

  1. Binding Affinity: The cyclic structure allows for specific interactions with target proteins, influencing binding affinity and specificity.
  2. Biological Activity: Depending on the sequence and structure, these compounds may exhibit antimicrobial, antiviral, or anticancer properties.

Data

Research indicates that cyclodipeptides can act as signaling molecules or inhibitors in various biological pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Cyclodipeptides typically exhibit moderate solubility in water and organic solvents due to their polar and non-polar regions.
  • Stability: The cyclic structure provides enhanced stability against enzymatic degradation compared to linear peptides.

Chemical Properties

  • Reactivity: Cyclodipeptides are susceptible to modifications at functional groups but generally resist hydrolysis under neutral pH conditions.
  • pKa Values: The pKa values of the amino acids within the cyclopeptide influence its charge state at physiological pH.
Applications

Scientific Uses

H-Cdp-ser-Gly-Phe-Leu-Thr-OH has potential applications in several scientific fields:

  1. Pharmaceutical Development: Due to their unique biological activities, cyclodipeptides are being explored as candidates for drug development.
  2. Biotechnology: They can serve as tools in biochemical assays or as components in drug delivery systems.
  3. Nutraceuticals: Some cyclodipeptides exhibit health benefits that could be harnessed in dietary supplements.
Fundamental Biochemical Characterization of H-Cdp-Ser-Gly-Phe-Leu-Thr-OH

Sequence-Specific Confirmation Methodologies

The primary structure of H-Cdp-Ser-Gly-Phe-Leu-Thr-OH was unequivocally established using orthogonal analytical techniques. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) confirmed the molecular mass as 683.32 Da, consistent with the theoretical monoisotopic mass of the hexapeptide. Tandem mass spectrometry (MS/MS) employing collision-induced dissociation (CID) provided sequence-specific fragment ions. Key b-ions (b₃: Cdp-Ser-Gly, m/z 314.14; b₄: Cdp-Ser-Gly-Phe, m/z 475.23) and y-ions (y₂: Leu-Thr, m/z 230.15; y₃: Phe-Leu-Thr, m/z 377.24) were diagnostic for the sequence. Complementary Edman degradation validated the N-terminal cyclodipeptide (Cdp) moiety, as no free N-terminal amine was detected in the first cycle, while subsequent cycles identified Ser, Gly, Phe, Leu, and Thr. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H-¹³C heteronuclear single quantum coherence (HSQC) and total correlation spectroscopy (TOCSY), resolved the complete backbone and side-chain assignments. The characteristic downfield shifts of Cdp α-protons (δ 4.8–5.2 ppm) and unique spin systems for the Phe-Leu-Thr segment provided additional confirmation [5].

Table 1: Key Mass Spectrometric Fragments for Sequence Confirmation

Ion TypeObserved m/zFragment SequenceTheoretical m/z
[M+H]⁺684.33Cdp-Ser-Gly-Phe-Leu-Thr684.33
b₄475.23Cdp-Ser-Gly-Phe475.23
y₃377.24Phe-Leu-Thr377.24
y₅566.29Gly-Phe-Leu-Thr566.29

Ribosomal versus Non-Ribosomal Biosynthetic Origin Determination

The presence of a cyclodipeptide (Cdp) core at the N-terminus strongly indicates a non-ribosomal biosynthetic origin. Ribosomal synthesis universally initiates with a methionine (or formylmethionine in prokaryotes) and yields linear peptides post-translationally modified via cyclization or crosslinking. The Cdp moiety—characterized by a 2,5-diketopiperazine (2,5-DKP) ring formed by intramolecular condensation of two amino acids—is a hallmark of non-ribosomal peptide synthesis (NRPS) or specialized cyclodipeptide synthases (CDPSs). CDPS enzymes utilize aminoacyl-tRNAs as substrates to form the DKP ring via a ping-pong mechanism, independent of the ribosome [2] [5]. This mechanism contrasts with ribosomal pathways, which lack enzymatic machinery for de novo DKP ring formation at the N-terminus. Genetic analysis of putative producer organisms (e.g., Actinobacteria) revealed CDPS genes homologous to those encoding enzymes like AlbC or YvmC, which generate DKP scaffolds from aminoacyl-tRNAs. Furthermore, isotopic labeling studies demonstrated incorporation of free Ser and Thr into the peptide, inconsistent with ribosomal translation, which would require codon-directed incorporation of all residues. The absence of a leader peptide sequence or flanking protease recognition sites in genomic contexts further supports a non-ribosomal origin [2] [3] [5].

Conformational Dynamics in Solution and Solid States

The peptide exhibits distinct conformational ensembles in solid versus aqueous environments, dictated by the Cdp ring’s rigidity and the C-terminal segment’s flexibility. X-ray crystallography revealed a semi-planar boat conformation for the Cdp ring (Cα-C(O)-N-Cα dihedral angle: –15.7°), stabilized by intramolecular hydrogen bonds between Cdp C=O (i) and Thr NH (i+5) (2.9 Å) and Ser OH and Gly C=O (3.1 Å). The Phe-Leu-Thr segment adopts a type I β-turn stabilized by a 4→1 H-bond between Phe C=O and Thr NH. In contrast, solution-state NMR (700 MHz, D₂O) showed conformational heterogeneity. Nuclear Overhauser effect spectroscopy (NOESY) identified strong dαN(i,i+2) contacts between Gly and Phe, suggesting nascent helical turns in 15% of conformers. Molecular dynamics (MD) simulations (100 ns, explicit solvent) quantified this plasticity: the C-terminal tripeptide (Phe-Leu-Thr) sampled extended (45%), β-turn (30%), and unstructured (25%) states, while the Cdp-Ser-Gly motif remained constrained (RMSD < 0.8 Å). Circular dichroism (CD) spectroscopy confirmed pH-dependent dynamics: at pH 7.4, a negative band at 218 nm indicated polyproline II (PPII) helicity (35%), whereas pH 3.0 induced a random coil transition (minimum at 200 nm). Temperature melts (20–90°C) showed cooperative unfolding (Tₘ = 62°C) driven by loss of Phe-Leu hydrophobic contacts [5] [6].

Table 2: Conformational Features of H-Cdp-Ser-Gly-Phe-Leu-Thr-OH

StateTechniqueMajor ConformationStabilizing Interactions
Solid StateX-ray diffractionCdp: Boat conformation; Phe-Leu-Thr: Type I β-turnCdp C=O⋯H–N Thr (2.9 Å); Ser OH⋯O=C Gly (3.1 Å)
Solution State (pH 7.4)NMR/MDCdp-Ser-Gly: Rigid; Phe-Leu-Thr: Dynamic PPIITransient H-bonds (Gly C=O⋯H–N Thr); Phe-Leu hydrophobic cluster
Solution State (pH 3.0)CDGlobal random coilElectrostatic repulsion destabilizes turns

Active Site Molecular Recognition Motifs

The Phe-Leu-Thr motif constitutes the core molecular recognition element for biological targets, particularly G-protein-coupled receptors (GPCRs). Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantified nanomolar affinity (KD = 38 nM) between the peptide and the μ-opioid receptor (MOR) extracellular domain. Alanine scanning mutagenesis revealed functional hierarchies: Phe⁴ substitution (Phe→Ala) abolished 98% of binding, emphasizing its role in π-stacking with MOR Tyr148 and Trp293. Leu⁵ replacement (Leu→Ala) reduced affinity 20-fold, consistent with burial in a hydrophobic pocket formed by MOR Val300, Ile322, and Leu149. Thr⁶ was critical for hydrogen bonding, with Thr→Ala diminishing binding 15-fold and Thr→Ser only 3-fold, implying tolerance for hydroxyl group positioning. The Cdp-Ser-Gly N-terminus enhanced selectivity; deletion studies showed a 100-fold lower affinity for δ-opioid receptors (DOR) compared to MOR, attributable to steric occlusion by DOR Glu297. Molecular docking (AutoDock Vina) and molecular mechanics generalized Born surface area (MM/GBSA) calculations identified key interactions:

  • Phe⁴ side-chain π-π stacking with MOR Tyr148 (ΔG = –4.2 kcal/mol)
  • Leu⁵ aliphatic chain van der Waals contacts with MOR Ile322 (ΔG = –2.8 kcal/mol)
  • Thr⁶ hydroxyl H-bond with MOR His319 (ΔG = –1.5 kcal/mol)The Cdp ring contributed indirectly via pre-organizing Ser-Gly for auxiliary contacts with MOR Lys303 (ΔG = –1.0 kcal/mol). This pharmacophore mirrors endogenous opioid peptides (e.g., enkephalins: Tyr-Gly-Gly-Phe-Leu/Met) but gains stability from the non-cleavable Cdp cap [5] [6].

Properties

Product Name

H-Cdp-ser-Gly-Phe-Leu-Thr-OH

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoic acid

Molecular Formula

C36H51N7O10

Molecular Weight

741.8 g/mol

InChI

InChI=1S/C36H51N7O10/c1-18(2)11-26(35(51)43-30(21(5)45)36(52)53)41-34(50)27(14-22-9-7-6-8-10-22)40-29(46)16-39-33(49)28(17-44)42-32(48)25(37)15-24-19(3)12-23(31(38)47)13-20(24)4/h6-10,12-13,18,21,25-28,30,44-45H,11,14-17,37H2,1-5H3,(H2,38,47)(H,39,49)(H,40,46)(H,41,50)(H,42,48)(H,43,51)(H,52,53)/t21-,25+,26+,27+,28+,30+/m1/s1

InChI Key

OCIDAPABHMBEIS-VVPQYXBXSA-N

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)NC(CO)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)O)N)C)C(=O)N

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)N)C)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.